Home > Products > Building Blocks P4045 > Pyrido[4,3-d]pyrimidin-5(6H)-one
Pyrido[4,3-d]pyrimidin-5(6H)-one - 74632-30-7

Pyrido[4,3-d]pyrimidin-5(6H)-one

Catalog Number: EVT-450079
CAS Number: 74632-30-7
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,12-Dihydro-1,3,6,7,12-pentaazapleiadenes

  • Compound Description: 7,12-Dihydro-1,3,6,7,12-pentaazapleiadenes are fused heterocyclic compounds containing both a pyrimidine and a pyridine ring. They are synthesized using a tandem strategy involving readily available starting materials. []
  • Relevance: This compound class is directly synthesized from Pyrido[4,3-d]pyrimidin-5(6H)-ones as part of a domino reaction strategy. This highlights a potential synthetic pathway and structural modification route for the target compound. []

4-(2-Aminophenoxy)pyrido[4,3-d]pyrimidin-5(6H)-ones

  • Compound Description: These compounds are another product of the tandem reaction strategy used to synthesize 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes. They feature an amino phenoxy group at the 4-position of the pyrido[4,3-d]pyrimidine scaffold. []
  • Relevance: Like the previous compound, 4-(2-aminophenoxy)pyrido[4,3-d]pyrimidin-5(6H)-ones are directly synthesized from Pyrido[4,3-d]pyrimidin-5(6H)-ones. This emphasizes the versatility of the target compound as a building block for more complex structures with potentially distinct biological activities. []

Methyl 2,4-Dimethoxy-6-methyl-5-pyrimidinecarboxylate

  • Compound Description: This compound serves as a key starting material in the anionic cycloaddition reaction with imines to synthesize pyrido[4,3-d]pyrimidin-5(6H)-ones. []
  • Relevance: Methyl 2,4-Dimethoxy-6-methyl-5-pyrimidinecarboxylate represents a key precursor in the synthesis of the target compound, Pyrido[4,3-d]pyrimidin-5(6H)-one, highlighting a specific synthetic route. []

Diaryl Imines

  • Compound Description: Diaryl imines are a class of organic compounds featuring a carbon-nitrogen double bond with two aryl groups attached to the carbon atom. In the context of this research, they react with methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate to form cycloaddition products. []
  • Relevance: Diaryl imines play a crucial role in constructing the pyrido[4,3-d]pyrimidine core structure alongside methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate, ultimately leading to the formation of Pyrido[4,3-d]pyrimidin-5(6H)-one. []

Pyrano[4,3-d]pyrimidin-5-ones

  • Compound Description: These heterocyclic compounds are synthesized by treating 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid. []
  • Relevance: Pyrano[4,3-d]pyrimidin-5-ones can be converted to Pyrido[4,3-d]pyrimidin-5(6H)-ones by reacting them with amines. This reaction highlights a possible synthetic pathway and structural relationship between the two compounds. []

4-Styrylpyrimidine-5-carboxylic acids

  • Compound Description: These compounds serve as precursors to pyrano[4,3-d]pyrimidin-5-ones. []
  • Relevance: While not directly converted to Pyrido[4,3-d]pyrimidin-5(6H)-one, they are two steps removed in the synthesis pathway, showcasing an indirect structural connection to the target compound. []

5-Substituted Pyrido[4,3-d]pyrimidines

  • Compound Description: This broad class of compounds encompasses various derivatives of the core pyrido[4,3-d]pyrimidine structure with different substituents at the 5-position. []
  • Relevance: This compound class highlights the potential for diverse structural modifications and functionalities at the 5-position of the Pyrido[4,3-d]pyrimidin-5(6H)-one scaffold, potentially influencing its biological activity. []

2-[(trans-4-Aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}pyrido[4,3-d]pyrimidin-5(6H)-one

  • Compound Description: This specific pyrido[4,3-d]pyrimidin-5(6H)-one derivative is a known inhibitor of the Pim1 kinase. Its crystal structure in complex with Pim1 kinase has been determined. []
  • Relevance: This specific example provides evidence for the potential of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives as biologically active compounds, specifically targeting kinases like Pim1. []
Overview

Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates both pyridine and pyrimidine rings. This compound is part of a larger class known as pyrido[4,3-d]pyrimidines, recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of a carbonyl group at the 5-position and the nitrogen atoms in the ring system contribute to its reactivity and interaction with biological targets. Research indicates that derivatives of this compound exhibit promising pharmacological properties, including anti-cancer and kinase inhibition activities .

Source and Classification

Pyrido[4,3-d]pyrimidin-5(6H)-one can be synthesized from various precursors through multiple chemical pathways. It belongs to the broader category of heterocyclic compounds, which are defined by having atoms of at least two different elements in their ring structures. Specifically, it falls under the classification of nitrogen-containing heterocycles due to the incorporation of nitrogen atoms within its structure. This classification is significant as it often correlates with specific biological activities and chemical reactivity patterns observed in such compounds .

Synthesis Analysis

Methods

The synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one can be achieved through several methods, including:

  • Cyclization Reactions: One prevalent method involves the acid-promoted cyclization of cyano compounds in the presence of thiourea or related reagents. This approach typically yields high purity and good yields.
  • Condensation Reactions: Another method includes the condensation of 2-aminopyridine with isocyanates or isothiocyanates, followed by cyclization to form the desired product .

Technical Details

The synthesis often requires specific conditions such as elevated temperatures and controlled pH levels to facilitate the cyclization process. Catalysts such as pyridine or other acidic/basic agents may be employed to enhance reaction rates and yields. For example, one-pot synthesis methods have been developed that streamline the process by combining multiple steps into a single reaction vessel .

Molecular Structure Analysis

Structure

The molecular structure of Pyrido[4,3-d]pyrimidin-5(6H)-one features a fused bicyclic system comprising a pyridine ring fused with a pyrimidine ring. The carbonyl group at position 5 contributes to its reactivity.

Data

  • Molecular Formula: C7_7H6_6N4_4O
  • Molecular Weight: 162.15 g/mol
  • Structural Representation: The structural formula showcases the arrangement of nitrogen and carbon atoms along with functional groups.
Chemical Reactions Analysis

Pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions that can modify its structure:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: It can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The core structure can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used .

These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence.

Mechanism of Action

Process

Pyrido[4,3-d]pyrimidin-5(6H)-one exhibits biological activity primarily through its interaction with specific enzyme targets, particularly kinases. The mechanism involves binding to the ATP pocket of kinases, inhibiting their activity and thereby affecting downstream signaling pathways.

Data

Research indicates that this compound's inhibition of kinase function leads to altered cellular processes that may result in therapeutic effects against certain cancers. The pharmacokinetics suggest that modifications to its structure can enhance potency and selectivity against specific kinase targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies based on purity but generally falls within a specified range indicative of crystalline materials.

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to degradation.

Relevant data from spectral analyses (NMR, IR) confirm structural integrity post-synthesis and provide insights into functional group characteristics .

Applications

Pyrido[4,3-d]pyrimidin-5(6H)-one has notable applications in scientific research:

  • Medicinal Chemistry: Its derivatives are being explored for their potential as anti-cancer agents and kinase inhibitors.
  • Drug Design: The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases due to its biological activity profile.

Research continues to investigate its efficacy and safety in clinical settings, highlighting its potential role in developing novel therapeutic agents .

Synthetic Methodologies and Reaction Pathways

Multi-Component Synthesis Strategies for Bicyclic 6-6 Systems

The construction of the bicyclic 6-6 pyrido[4,3-d]pyrimidinone scaffold employs efficient multi-component strategies that converge readily available precursors into complex molecular architectures. A pivotal approach involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under reflux conditions, yielding the core heterocyclic system in excellent yields (>90%) [4] [7]. This one-pot methodology exemplifies atom economy by simultaneously forming multiple bonds—including the critical C2-N3 and C4-N5 linkages—without isolating intermediates. Alternative routes utilize aryl aldehydes, aminouracils, and active methylene compounds in catalyst-free ethanol reflux to assemble derivatives with electron-donating or withdrawing groups at strategic positions [2]. The operational simplicity of these methods enables large-scale production of pharmacologically relevant analogs, as demonstrated in the synthesis of intermediates for kinase inhibitors [4].

Table 1: Multi-Component Synthesis Approaches for Pyrido[4,3-d]pyrimidinones

PrecursorsConditionsKey Bond FormationsYield (%)Reference
Ethyl 3-amino-2-chloroisonicotinate + Chloroformamidine HClReflux, 4hC2-N3, C4-N593 [7]
1-Aminopyridinium iodide + DMADRT, 24hC-N, C-C (Dipolar cycloaddition)78 [2]
Aldehyde + Aminouracil + Active MethyleneEthanol reflux, 8hC-C, C-N (Knoevenagel-Michael)65-85 [2]

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions serve as indispensable tools for installing diverse pharmacophores onto the pyrido[4,3-d]pyrimidinone core. The C-4 chlorine of intermediates like 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine acts as a versatile handle for Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. Key to success is the in situ activation of the C-O bond using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and triethylamine, generating a transient O-phosphonium species that undergoes oxidative addition with Pd(0) [2] [5]. Electron-rich boronic acids (e.g., p-tolylboronic acid) couple efficiently (85–90% yield), while electron-deficient variants require optimized conditions due to reduced transmetalation kinetics [2]. For C-2 functionalization, the Liebeskind-Srogl cross-coupling leverages methylsulfur groups as leaving moieties, enabling arylation with copper(I) thiophene-2-carboxylate (CuTc) as a co-catalyst under microwave irradiation [5]. This regioselective two-step protocol—C-4 followed by C-2 coupling—generates diverse 2,4-di(het)aryl derivatives critical for SAR profiling.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at Pyrido[4,3-d]pyrimidinone Positions

PositionReaction TypeCatalyst SystemScope & Yield Range
C-4Suzuki-MiyauraPdCl₂(dppf)·CH₂Cl₂, PyBroP, Na₂CO₃Electron-rich aryls: 85-90%; Electron-poor aryls: 45-70%
C-2Liebeskind-SroglPd(PPh₃)₄, CuTc, THF, μWFuryl: 74%; p-Tolyl: 78%; m-OMe phenyl: 48%
C-4Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃Heteroarylamines: 60-80%

Mechanistic Insights into Cyclocondensation and Ring-Closure Processes

The formation of the pyrido[4,3-d]pyrimidinone nucleus proceeds through concerted annulation mechanisms dictated by electronic and steric factors. In the synthesis of 4-chloro intermediates, Sandmeyer hydroxylation converts the 2-amino group of 4-methyl-3-nitropyridin-2-amine into a hydroxyl, followed by radical chlorination using phosphorus oxychloride to install the C-4 chlorine [7]. Subsequent carboxylation at C-3 and iron-mediated reduction of the nitro group generate the diamine-ester precursor essential for cyclization. The ring-closure step with chloroformamidine HCl involves nucleophilic attack by the C-3 amino group on the electrophilic carboximidamide carbon, followed by intramolecular dehydration to form the pyrimidinone ring [4] [7]. Density functional theory (DFT) studies corroborate that this step proceeds via a zwitterionic transition state stabilized by proton transfer, with an activation energy barrier of ~20 kcal/mol [6]. Microwave-assisted cyclizations demonstrate accelerated kinetics due to dielectric heating, reducing reaction times from hours to minutes while maintaining yields >90% [2].

Regioselective Modifications at C-4 and C-8 Positions

Regiochemical control at C-4 and C-8 positions profoundly influences the biological activity of pyrido[4,3-d]pyrimidinones. The C-4 site undergoes nucleophilic aromatic substitution (SNAr) with amines, phenols, or thiols under acid/base promotion. Anilines with electron-withdrawing groups (e.g., 4-Cl-C₆H₄NH₂) enhance UO-31 renal cancer cell growth inhibition (42.85% at 10 μM) compared to electron-donating analogs, attributed to improved membrane permeability and target engagement [7]. At C-8, demethylation of methoxy derivatives using HCl/acetonitrile reveals the latent lactam, which can be re-alkylated or acylated to modulate hydrogen-bonding capacity. Structure-activity relationship (SAR) studies confirm that 8-methoxy derivatives exhibit superior cytotoxicity against renal cancer cells versus their 8-hydroxy counterparts due to reduced polarity and enhanced cellular uptake [7]. For C-4/C-8 disubstituted systems, computational models (Fukui indices) predict that C-4 favors electrophilic attack while C-8 prefers nucleophilic modification, enabling orthogonal derivatization [6].

Table 3: Biological Impact of C-4 and C-8 Substitutents

PositionSubstituentCancer Cell Line Inhibition (%)Structural Implication
C-4-NHPh-4-ClUO-31: 42.85Enhanced electrophilicity, target affinity
C-4-NHPh-4-OMeUO-31: 88.35Reduced membrane permeability
C-8-OMeUO-31: 42.85 (with 4-Cl-anilino)Lower polarity, improved log P
C-8-OHUO-31: >75 (inactive)H-bond donation, higher solubility

Solid-Phase Synthesis and Parallel Library Generation

Solid-phase synthesis revolutionizes the production of pyrido[4,3-d]pyrimidinone libraries by enabling rapid parallel diversification. Wang resin-bound intermediates serve as anchors for sequential modifications: initially, a thiomethyl handle is incorporated via Boc-protected aminopyridine coupling, followed by PyBroP-mediated C-O activation for Suzuki couplings at C-4 [8]. Subsequent Liebeskind-Srogl reactions at C-2 introduce heteroaryl diversity before TFA-mediated cleavage releases the target compounds [8]. This approach minimizes purification steps and achieves >85% purity for >90% of library members, as verified by LC-MS. Key to scalability is the use of automated microwave reactors for high-temperature cyclizations and couplings, processing 48–96 compounds per run [3]. Libraries targeting kinase inhibitors prioritize variations at C-2 (heteroaryls), C-4 (aryls/aminos), and N-6 (acyl groups), yielding compounds with IC₅₀ <100 nM against EGFR and FGFR kinases [8] [3].

Table 4: Solid-Phase Library Generation Parameters

Resin TypeDiversification StepsCleavage ConditionsLibrary Size (Examples)Purity Range (%)
Wang resinC-4 Suzuki → C-2 Liebeskind-SroglTFA/DCM (1:1), 2h120 compounds85–95
Rink amide MBHAN-alkylation → SNAr at C-420% hexafluoroisopropanol/DCM80 compounds75–90
Trityl chloride resinCyclocondensation → Pd couplings0.5 M NaOH in MeOH/H₂O60 compounds80–92

Properties

CAS Number

74632-30-7

Product Name

Pyrido[4,3-d]pyrimidin-5(6H)-one

IUPAC Name

6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)

InChI Key

CSBPQHGADOHBPJ-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=CN=CN=C21

Canonical SMILES

C1=CNC(=O)C2=CN=CN=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.